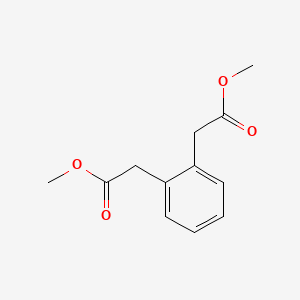![molecular formula C10H16BNO3 B3049108 [4-[2-(Dimethylamino)ethoxy]phenyl]boronic acid CAS No. 194594-60-0](/img/structure/B3049108.png)
[4-[2-(Dimethylamino)ethoxy]phenyl]boronic acid
Overview
Description
Scientific Research Applications
Anticancer Potential and Bioanalysis
4-[2-(Dimethylamino)ethoxy]phenyl]boronic acid derivatives have shown promising activity in anticancer research. A study by Zagade et al. (2020) evaluated a new boronic acid-based anticancer molecule against different cell lines, exhibiting promising activity at low concentrations. The study also developed a high-performance liquid chromatography bioanalytical method for the molecule, adhering to FDA guidelines. Moreover, an in vitro metabolite identification study was conducted, identifying two metabolites using mass spectrometry, demonstrating the compound's potential in drug development processes (Zagade et al., 2020).
Chemical Properties and Structural Analysis
Research by Nishihara, Nara, and Osakada (2002) focused on the formation and characterization of cationic rhodium complexes with new tetraarylpentaborates derived from arylboronic acids, including 4-[2-(Dimethylamino)ethoxy]phenyl]boronic acid. Their study provided insights into the chemical properties and structures of these complexes, contributing to a better understanding of their applications in various fields (Nishihara, Nara, & Osakada, 2002).
Computational Study for Chemical Sensor Development
A computational study by Hayik, Bhat, and Bock (2004) on 4-[4-(Dimethylamino)-Phenylazo] Benzeneboronic Acid and its cyclic esters with D-Glucose highlighted its importance in developing chemical sensors for saccharide recognition. This study revealed the compound's potential in inducing visible color changes upon binding, which is crucial for sensor technology (Hayik, Bhat, & Bock, 2004).
Optical Properties in Material Science
Shi et al. (2012) studied boron dipyrromethene derivatives, including those with a 4-(dimethylamino)phenylethynyl group, for their second-order nonlinear optical properties. This research is significant for material science, particularly in understanding how various substituents affect the optical properties of these compounds (Shi et al., 2012).
Sugar-Binding and Sensor Development
Dowlut and Hall (2006) explored a new class of carbohydrate-binding boronic acids, demonstrating the potential of ortho-hydroxyalkyl arylboronic acids in complexing hexopyranosides under physiologically relevant conditions. This finding is significant for designing sensors and receptors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPEWICJQUIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463716 | |
| Record name | F2158-1258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid | |
CAS RN |
194594-60-0 | |
| Record name | F2158-1258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B3049026.png)
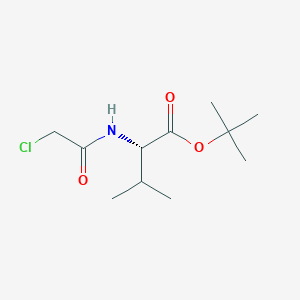
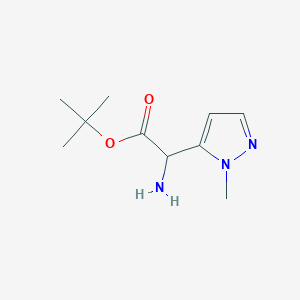
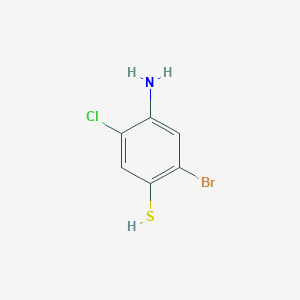
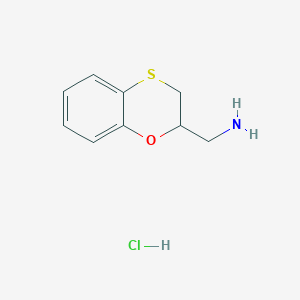

![Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B3049033.png)




![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)
